Ethyl 4-chlorobenzimidate
Overview
Description
Ethyl 4-chlorobenzimidate is an organic compound with the molecular formula C₉H₁₀ClNO. It is a derivative of benzimidate, where the ethyl group is attached to the nitrogen atom and a chlorine atom is substituted at the para position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzimidate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas. The reaction is exothermic and typically conducted at room temperature. The mixture is allowed to stand overnight, and the solvent is then removed to yield the product .
Another method involves dissolving 4-chlorobenzonitrile in ethanol and adding hydrogen chloride gas along with sulfur dioxide and acetyl chloride in 1,2-dichloroethane. The reaction is carried out at 0°C and then heated to 25°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 4-chlorobenzoic acid and ethanol.
Condensation Reactions: It can react with amines to form imidates and other related compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Acidic or Basic Conditions: Depending on the desired reaction, acidic or basic catalysts may be used to facilitate the reaction.
Major Products Formed:
4-Chlorobenzoic Acid: Formed through hydrolysis.
Imidates: Formed through condensation reactions with amines.
Scientific Research Applications
Ethyl 4-chlorobenzimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chlorobenzimidate involves its reactivity with nucleophiles. The chlorine atom at the para position of the benzene ring makes the compound susceptible to nucleophilic attack. This reactivity is utilized in various synthetic applications, where the compound acts as an intermediate to form more complex molecules.
Comparison with Similar Compounds
Ethyl benzimidate: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-chlorobenzimidate: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
4-Chlorobenzonitrile: The precursor to this compound, used in its synthesis.
Uniqueness: this compound is unique due to the presence of both the ethyl group and the chlorine atom, which confer specific reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-chlorobenzenecarboximidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSKFPWUYZGCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443014 | |
Record name | Ethyl 4-chlorobenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40546-41-6 | |
Record name | Ethyl 4-chlorobenzimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.